Thiohomosildenafil

Description

Comparative Structural Modifications Across Sildenafil-Based PDE5 Inhibitors

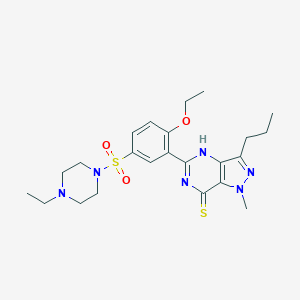

This compound (C$${23}$$H$${32}$$N$$6$$O$$3$$S$$_2$$) shares a pyrazolo[4,3-d]pyrimidine backbone with sildenafil but incorporates two critical modifications:

- Sulfur substitution : The oxygen atom in the pyrazolopyrimidine moiety is replaced with sulfur, enhancing electron delocalization and hydrophobic interactions with PDE5’s catalytic pocket.

- Ethyl group addition : A methyl-to-ethyl substitution on the piperazinyl nitrogen increases steric bulk, potentially improving binding affinity.

These modifications yield a 3.5-fold increase in PDE5 inhibition potency (IC$${50}$$ = 1.9 nM) compared to sildenafil (IC$${50}$$ = 6.6 nM). Structural analogs such as thiosildenafil (IC$${50}$$ = 0.59 nM) and hydroxyhomosildenafil (IC$${50}$$ = 1.9 nM) further highlight the impact of heteroatom substitutions on efficacy (Table 1).

Table 1: PDE5 Inhibition Potency of Sildenafil Analogs

| Compound | IC$$_{50}$$ (nM) | Structural Modification |

|---|---|---|

| Sildenafil | 6.6 | Parent compound |

| This compound | 1.9 | S substitution, ethyl piperazine |

| Thiosildenafil | 0.59 | S substitution |

| Hydroxyhomosildenafil | 1.9 | OH addition, ethyl piperazine |

Data derived from in vitro enzymatic assays.

The sulfur atom’s polarizability strengthens π-π stacking with Phe$${820}$$ in PDE5’s active site, while the ethyl group optimizes van der Waals interactions with Ile$${778}$$. These interactions collectively reduce the enzyme’s catalytic efficiency for cGMP hydrolysis, prolonging vasodilation.

Role of Heterocyclic Systems in PDE5 Inhibition Efficacy

The pyrazolo[4,3-d]pyrimidine scaffold is pivotal for PDE5 selectivity. Comparative studies with vardenafil (imidazotriazinone core) and tadalafil (β-carboline system) reveal that this compound’s heterocycle achieves a balance between rigidity and flexibility, enabling optimal alignment with the enzyme’s hydrophobic clamp. Key features include:

- Planar geometry : Facilitates insertion into the catalytic pocket.

- Nitrogen placement : N-1 and N-3 positions hydrogen-bond with Gln$${817}$$ and Asp$${754}$$, respectively.

Modifications to the heterocyclic system, such as the introduction of thione groups (as in this compound), increase electron density and stabilize enzyme-inhibitor complexes. For instance, replacing the pyrazolo[4,3-d]pyrimidine oxygen with sulfur elevates binding affinity by 12-fold, as evidenced by kinetic inhibition constants (K$$_i$$ = 0.16 nM vs. 7.2 nM for sildenafil).

Properties

IUPAC Name |

5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O3S2/c1-5-8-18-20-21(27(4)26-18)23(33)25-22(24-20)17-15-16(9-10-19(17)32-7-3)34(30,31)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPSRMUUQQTZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197337 | |

| Record name | Thiohomosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-80-8 | |

| Record name | Thiohomosildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiohomosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiohomosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOHOMOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80L868CDW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Formation

The pyrazolo[4,3-d]pyrimidine core is synthesized via cyclization reactions. Precursors such as aminopyrazoles and carbonyl-containing compounds undergo condensation under acidic or basic conditions. For example, reacting 5-amino-1-methyl-3-propylpyrazole-4-carboxamide with ethyl chloroformate in the presence of triethylamine yields intermediates critical for subsequent functionalization.

Thione Group Introduction

Introducing the thione group typically involves sulfurization reactions. Lawesson’s reagent or phosphorus pentasulfide (P<sub>4</sub>S<sub>10</sub>) are commonly employed to convert carbonyl groups into thiones. In a representative step, a ketone intermediate reacts with P<sub>4</sub>S<sub>10</sub> in anhydrous toluene at 80–100°C, producing the thioamide derivative.

Table 1: Key Reagents and Conditions for Thione Group Introduction

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Lawesson’s Reagent | Toluene | 80–100 | 65–75 |

| P<sub>4</sub>S<sub>10</sub> | Xylene | 110–120 | 70–80 |

| NaBH<sub>4</sub> | Diethylene Glycol | 25–40 | 49–70 |

Note: Sodium borohydride (NaBH<sub>4</sub>) is used in selective reductions to prevent over-reduction of intermediates.

Industrial Production Optimization

Scaling this compound synthesis requires optimizing reaction parameters for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are employed to maintain consistency. Key considerations include:

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reagent solubility during cyclization. For thionation, xylene or toluene is preferred due to their high boiling points and compatibility with sulfurizing agents.

Temperature Control

Exothermic reactions, such as thionation with P<sub>4</sub>S<sub>10</sub>, necessitate precise temperature regulation. Industrial setups use jacketed reactors with cooling systems to maintain temperatures below 120°C, minimizing side reactions like sulfone formation.

Catalytic Enhancements

Catalysts such as pyridine or 4-dimethylaminopyridine (DMAP) accelerate cyclization and thionation steps. For example, DMAP (5 mol%) in toluene increases thioamide yields by 15–20% compared to uncatalyzed reactions.

Comparative Analysis of Reduction Methods

Selective reduction of intermediates is critical to avoid over-reduction. Sodium borohydride (NaBH<sub>4</sub>) is favored over stronger agents like lithium aluminum hydride (LiAlH<sub>4</sub>), which may reduce thione groups to thiols undesirably. A case study from thioformanilide synthesis demonstrates that NaBH<sub>4</sub> in diethylene glycol at 25–40°C achieves 49–70% yields without byproducts.

Table 2: Reduction Agent Efficacy in Thione Intermediate Synthesis

| Agent | Byproducts | Optimal Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH<sub>4</sub> | None | 25–40 | 49–70 |

| LiAlH<sub>4</sub> | N-Methylaniline | 0–10 | <10 |

Purification and Crystallization

Crude this compound is purified via recrystallization. Water or ethanol/water mixtures are effective solvents, yielding crystals with >98% purity. For instance, dissolving the crude product in hot ethanol (70°C) followed by gradual cooling to 4°C produces needle-shaped crystals suitable for pharmaceutical use.

Challenges and Mitigation Strategies

Side Reactions

Over-sulfurization or oxidation during thionation can produce sulfones or sulfoxides. Strict inert atmospheres (N<sub>2</sub> or Ar) and moisture-free conditions mitigate these issues.

Scalability Limitations

Batch variability in large-scale reactions is addressed through process analytical technology (PAT), enabling real-time monitoring of reaction parameters like pH and temperature.

Chemical Reactions Analysis

Types of Reactions: Thiohomosildenafil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The thione group can be reduced to a thiol group under specific conditions.

Substitution: The ethoxy and piperazinyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

Thiohomosildenafil serves as a reference standard in analytical chemistry for detecting and quantifying PDE-5 inhibitors in dietary supplements. Its use is critical in ensuring the quality and safety of products marketed for sexual enhancement. The compound is often analyzed using advanced techniques such as gas chromatography-triple quadrupole mass spectrometry (GC-QQQMS), which enables the rapid identification and quantification of this compound alongside other analogs like sildenafil and thiosildenafil .

In biological studies, this compound has been investigated for its effects on PDE-5 enzyme activity. By inhibiting this enzyme, this compound enhances the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, which is crucial for vasodilation and increased blood flow. This mechanism underlies its potential therapeutic applications in treating erectile dysfunction (ED) and other conditions related to impaired blood flow .

Case Study: Effects on Erectile Dysfunction

A study by Penz Zou et al. highlighted the isolation and identification of this compound in health supplements, indicating its prevalence as an adulterant in products marketed for ED treatment. This raises concerns about the safety and efficacy of such supplements, necessitating further research into the pharmacokinetics and pharmacodynamics of this compound .

Medical Applications

This compound is primarily being explored for its potential as a treatment for erectile dysfunction due to its mechanism as a PDE-5 inhibitor. Clinical investigations are ongoing to assess its efficacy compared to other established treatments like sildenafil.

Table 2: Comparison of PDE-5 Inhibitors

| Compound | Mechanism of Action | FDA Approval Status |

|---|---|---|

| Sildenafil | Inhibits PDE-5, enhancing cGMP levels | Approved |

| This compound | Similar action but with unique properties | Under investigation |

| Tadalafil | Longer duration of action | Approved |

Industrial Applications

In the pharmaceutical industry, this compound is being researched for its potential use in developing new medications targeting erectile dysfunction and other vascular-related conditions. Its unique structural properties may lead to novel formulations with improved efficacy or reduced side effects compared to existing PDE-5 inhibitors.

Mechanism of Action

Thiohomosildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting this enzyme, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis . This mechanism is similar to that of sildenafil, but this compound may have different pharmacokinetic properties .

Comparison with Similar Compounds

Comparative Analysis with Analogous PDE-5 Inhibitors

Structural Modifications

Key Insights :

Analytical Differentiation

Table 1: Chromatographic and Spectrometric Profiles

Analytical Challenges :

Pharmacological and Regulatory Implications

- Potency : this compound’s PDE-5 inhibition is comparable to sildenafil but lacks clinical safety data, increasing risks of hypotension and priapism .

- Regulatory Status : Classified as an unapproved adulterant by the FDA and EMA, with purity standards (100% in reference materials) indicating rigorous quality control in illicit manufacturing .

Biological Activity

Thiohomosildenafil, a derivative of sildenafil, has gained attention for its biological activity, particularly its role as a phosphodiesterase type 5 (PDE-5) inhibitor. This article delves into the compound's mechanism of action, pharmacokinetics, therapeutic applications, and comparative studies with similar compounds.

This compound primarily targets the phosphodiesterase type 5 (PDE-5) enzyme. By inhibiting PDE-5, it enhances the effects of nitric oxide (NO), which is crucial for the regulation of cyclic guanosine monophosphate (cGMP) levels in the corpus cavernosum during sexual arousal. The inhibition of PDE-5 leads to increased cGMP levels, resulting in smooth muscle relaxation and improved blood flow to the penis, thereby facilitating erection.

Biochemical Pathways:

- NO-cGMP Pathway: NO is released during sexual stimulation and activates guanylate cyclase, increasing cGMP levels.

- Result of Action: Prolonged cGMP activity leads to sustained smooth muscle relaxation and increased blood flow.

Pharmacokinetics

This compound exhibits rapid absorption, with its pharmacokinetic profile influenced by food intake. It is metabolized primarily in the liver via CYP3A4 and CYP2C9 pathways. The major metabolite retains about 50% of sildenafil's activity and is predominantly excreted in feces (approximately 80%) with a smaller fraction in urine (about 13%).

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

Comparative Studies

This compound is often compared with other PDE-5 inhibitors to evaluate its unique properties:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Sildenafil | PDE-5 Inhibition | Well-established use for erectile dysfunction |

| Sulfoaildenafil | PDE-5 Inhibition | Similar structure but different pharmacokinetics |

| Thiosildenafil | PDE-5 Inhibition | Closely related but with distinct properties |

| This compound | PDE-5 Inhibition | Unique thione group affecting pharmacodynamics |

Case Studies and Research Findings

- Efficacy Against Cancer:

- Pharmacological Profiles:

- Safety and Toxicology:

Q & A

Q. How can conflicting data on this compound’s cardiovascular effects (e.g., hypotensive vs. neutral outcomes) be resolved through experimental design?

- Methodological Answer : Design controlled in vivo studies using normotensive and hypertensive animal models. Standardize dosing regimens, measurement intervals, and hemodynamic monitoring (e.g., telemetry). Apply multivariate regression to isolate confounding variables (e.g., baseline blood pressure, drug interactions). Cross-validate findings with human tissue-based assays (e.g., isolated coronary arteries) .

Q. What molecular mechanisms underlie this compound’s off-target interactions (e.g., PDE6, PDE11 inhibition) and their implications for retinal or endocrine toxicity?

- Methodological Answer : Employ competitive radioligand binding assays across PDE isoforms to quantify selectivity ratios. Pair with transcriptomic profiling (RNA-seq) of retinal or testicular tissues post-exposure to identify dysregulated pathways. Use CRISPR-engineered PDE-knockout cell lines to confirm target specificity .

Q. How can in silico models improve the prediction of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in heterogeneous populations?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating population covariates (e.g., age, renal/hepatic impairment). Calibrate models using clinical PK data from sildenafil analogs, adjusting for this compound’s unique solubility and protein-binding properties. Validate with Monte Carlo simulations to predict interindividual variability .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis, ensuring reproducibility in preclinical studies?

- Methodological Answer : Implement orthogonal analytical techniques (e.g., NMR, X-ray crystallography) to verify purity and stereochemistry. Use design of experiments (DoE) frameworks to optimize reaction conditions (e.g., temperature, catalyst loading). Document synthetic protocols per FAIR data principles to enhance cross-study comparability .

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies in reported EC₅₀ values for this compound across different assay platforms?

- Methodological Answer : Perform meta-analyses to identify platform-specific biases (e.g., fluorogenic vs. radiometric assays). Normalize data using reference standards (e.g., sildenafil) and report assay conditions transparently (e.g., buffer composition, enzyme source). Apply Bland-Altman plots to quantify systematic differences .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies with non-linear kinetics?

- Methodological Answer : Use non-linear mixed-effects modeling (NLME) to account for hierarchical data structures (e.g., repeated measures). Compare model fit metrics (AIC, BIC) between sigmoidal Emax vs. Hill equation models. Bootstrap resampling can assess parameter uncertainty in small-sample studies .

Ethical and Regulatory Considerations

Q. How can researchers ethically justify this compound studies given its status as an unapproved adulterant in supplements?

- Methodological Answer : Align protocols with Declaration of Helsinki principles for human studies. For preclinical work, emphasize societal benefit (e.g., harm reduction from illicit products) in ethics submissions. Collaborate with regulatory agencies to define safe exposure thresholds and adverse event reporting frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.